Pexidartinib

Description

This compound is a selective tyrosine kinase inhibitor that works by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway. This compound was originally developed by Daiichi Sankyo, Inc. and it was approved by the FDA in August 2019 as the first systemic therapy for adult patients with symptomatic tenosynovial giant cell tumor. Tenosynovial giant cell tumor is a rare form of non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow, leading to damage in surrounding joint tissue. Debilitating symptoms often follow with tenosynovial giant cell tumors, along with a risk of significant functional limitations and a reduced quality of life in patients. While surgical resection is a current standard of care for tenosynovial giant cell tumor, there are tumor types where surgeries are deemed clinically ineffective with a high risk of lifetime recurrence. This compound works by blocking the immune responses that are activated in tenosynovial giant cell tumors. In clinical trials, this compound was shown to promote improvements in patient symptoms and functional outcomes in TGCT. This compound is available in oral formulations and it is commonly marketed as Turalio.

This compound is an orally available small molecule multi-kinase inhibitor that is used as an antineoplastic agent in the treatment of tenosynovial giant cell tumors. This compound is associated with a high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal.

This compound is a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, this compound targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis.

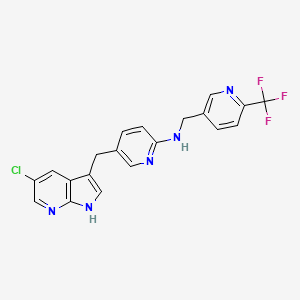

Structure

3D Structure

Properties

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWRKYUXBBNENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026482 | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029044-16-3 | |

| Record name | PLX 3397 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pexidartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexidartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXIDARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pexidartinib's CSF1R Binding Affinity and Selectivity: A Technical Guide

Introduction

Pexidartinib, marketed as Turalio, is a selective tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] CSF1R and its ligand, CSF1, are key regulators of macrophage and monocyte proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in the pathogenesis of various diseases, including tenosynovial giant cell tumor (TGCT), a rare, non-malignant neoplasm characterized by the overexpression of CSF1.[5][6][7] this compound functions by inhibiting the CSF1R signaling pathway, thereby blocking the proliferation of tumor cells and modulating the activity of macrophages involved in the disease.[1][8][9] This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound for CSF1R, along with the experimental methodologies used for these characterizations and a visualization of the relevant signaling pathways.

This compound's Binding Affinity and Selectivity Profile

This compound is a potent inhibitor of CSF1R, and also exhibits activity against other related kinases, most notably KIT and FMS-like tyrosine kinase 3 (FLT3).[10][11] The following tables summarize the quantitative data on this compound's binding affinity and selectivity from both biochemical and cell-based assays.

Table 1: this compound Binding Affinity for CSF1R

| Assay Type | Metric | Value (nM) | Cell Line/System |

| Biochemical (Cell-free) | IC50 | 13 | N/A |

| Biochemical (Cell-free) | IC50 | 17 | N/A |

| Biochemical (Cell-free) | IC50 | 20 | N/A |

| Cell-based (CSF1-dependent proliferation) | IC50 | 440 | M-NFS-60 |

| Cell-based (CSF1-dependent proliferation) | IC50 | 220 | Bac1.2F5 |

| Cell-based (CSF1-dependent proliferation) | IC50 | 100 | M-07e |

| Cell-based (M2-like macrophage growth) | IC50 | 56 | Mouse BMDM |

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[7][10][12]

Table 2: this compound Kinase Selectivity Profile

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. CSF1R IC50 of 20 nM) |

| CSF1R (cFMS) | 20 | 1 |

| KIT (c-Kit) | 10 | 0.5 |

| KIT (c-Kit) | 12 | 0.7 |

| KIT (c-Kit) | 16 | 0.8 |

| FLT3 | 160 | 8 |

| FLT3-ITD | 9 | 0.45 |

| KDR (VEGFR2) | 350 | 17.5 |

| LCK | 860 | 43 |

| FLT1 (VEGFR1) | 880 | 44 |

| NTRK3 (TRKC) | 890 | 44.5 |

Fold selectivity is calculated relative to the CSF1R IC50 value of 20 nM for comparative purposes. Data compiled from multiple sources.[7][10][12][13]

Experimental Protocols

The determination of this compound's binding affinity and selectivity involves various in vitro biochemical and cell-based assays. Below are representative protocols for these key experiments.

Biochemical Kinase Assay (for IC50 Determination)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CSF1R kinase.

1. Reagents and Materials:

- Recombinant human CSF1R kinase domain

- ATP (Adenosine triphosphate)

- Poly(Glu, Tyr) 4:1 peptide substrate

- This compound (in DMSO)

- Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA)[14]

- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

- Microplate reader

2. Procedure:

- Prepare a serial dilution of this compound in DMSO.

- In a microplate, add the kinase buffer, the peptide substrate, and the this compound dilution.

- Add the recombinant CSF1R kinase to initiate the reaction.

- Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

- Stop the kinase reaction and measure the amount of ADP produced using a detection reagent.

- The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

3. Data Analysis:

- The percentage of inhibition is calculated for each this compound concentration relative to a DMSO control.

- The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based CSF1R Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.

1. Reagents and Materials:

- A cell line endogenously expressing CSF1R (e.g., THP-1 human monocytic leukemia cells)[15]

- Cell culture medium

- Recombinant human CSF1

- This compound (in DMSO)

- Lysis buffer

- Anti-phospho-CSF1R antibody

- Anti-total-CSF1R antibody

- Secondary antibody conjugated to a detectable marker (e.g., HRP)

- ELISA plates or Western blotting equipment

2. Procedure:

- Plate the cells and serum-starve them overnight.

- Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

- Stimulate the cells with a fixed concentration of recombinant human CSF1 for a short period (e.g., 5-10 minutes) to induce CSF1R autophosphorylation.[16]

- Lyse the cells and collect the protein lysates.

- Quantify the level of phosphorylated CSF1R using a sandwich ELISA or Western blotting with a phospho-specific CSF1R antibody.[15][16]

3. Data Analysis:

- The signal from the phospho-CSF1R is normalized to the total CSF1R signal.

- The percentage of inhibition of CSF1R phosphorylation is calculated for each this compound concentration.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the CSF1R signaling cascade. The following diagrams illustrate the CSF1R signaling pathway and the mechanism of action of this compound.

Caption: The CSF1R signaling pathway, which regulates key cellular processes.

Caption: this compound's mechanism of action on the CSF1R signaling pathway.

Caption: A generalized workflow for in vitro kinase inhibition assays.

Conclusion

This compound is a potent and selective inhibitor of CSF1R, with high affinity demonstrated in both biochemical and cell-based assays.[10][12] Its mechanism of action involves the direct inhibition of CSF1R autophosphorylation, leading to the blockade of downstream signaling pathways that are crucial for the proliferation and survival of macrophages and other cells that drive the pathology of diseases like TGCT.[1][8][9] The selectivity profile of this compound, while also showing activity against KIT and FLT3, underscores its targeted therapeutic approach.[7][10][11] This detailed understanding of its binding affinity and mechanism of action is fundamental for its clinical application and for the development of future CSF1R-targeted therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. PathScan® RP Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Downstream Signaling Pathways of Pexidartinib

This technical guide provides a comprehensive overview of the molecular mechanisms and downstream signaling pathways affected by this compound, a selective tyrosine kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Introduction

This compound (marketed as TURALIO®) is an oral tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] It is the first systemic therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that is associated with severe morbidity or functional limitations and is not amenable to improvement with surgery.[3][4] TGCT is a rare, non-malignant tumor characterized by the overexpression of colony-stimulating factor 1 (CSF-1), which leads to the recruitment of macrophages that constitute a major part of the tumor mass.[1][5] this compound's mechanism of action involves the modulation of key signaling pathways that are critical for the proliferation and survival of tumor cells and associated macrophages.[1][6]

Core Mechanism of Action: Inhibition of the CSF-1/CSF1R Axis

The primary molecular target of this compound is the CSF1R, a receptor tyrosine kinase.[1][2] In TGCT, the translocation and subsequent high expression of CSF-1 lead to the recruitment and proliferation of macrophages, which are essential for tumor progression.[1][6]

The binding of the CSF-1 ligand to CSF1R induces receptor dimerization and subsequent auto-phosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling. This compound functions by binding to the juxtamembrane region of CSF1R, which stabilizes the receptor in an autoinhibited state.[1][5] This action prevents the binding of both CSF-1 and ATP, thereby blocking the ligand-induced autophosphorylation of the receptor.[1][5][6] The inhibition of CSF1R phosphorylation is the critical step that abrogates downstream signaling, leading to a reduction in tumor cell proliferation and a decrease in the number of tumor-associated macrophages (TAMs).[1][6]

Downstream Signaling Pathways Modulated by this compound

Primary Pathway: CSF1R Signaling Cascade

The inhibition of CSF1R autophosphorylation by this compound prevents the activation of several critical downstream signaling pathways that are essential for cell survival, proliferation, and differentiation, particularly in macrophages. While the provided search results do not specify every downstream effector, the inhibition of a receptor tyrosine kinase like CSF1R typically affects the following canonical pathways:

-

PI3K/AKT Pathway: This pathway is a crucial regulator of cell survival and proliferation. Its blockage leads to apoptosis and reduced cell growth.

-

MAPK/ERK Pathway: This cascade is central to cell proliferation, differentiation, and survival. Its inhibition contributes to the anti-proliferative effects of the drug.

-

STAT Pathway: Signal transducers and activators of transcription are involved in cytokine signaling and cell growth.

By blocking these pathways, this compound effectively reduces the pro-tumorigenic activity of macrophages within the tumor microenvironment.[1] This leads to decreased immune suppression and angiogenesis, along with an increase in the infiltration of CD4+ and CD8+ T lymphocytes.[7][8]

Additional Targeted Kinases

This compound is also known to inhibit other receptor tyrosine kinases, contributing to its overall therapeutic effect.[1][2][6] These include:

-

c-KIT (CD117): A receptor tyrosine kinase involved in cell survival, proliferation, and differentiation. Its inhibition can be beneficial in malignancies where c-KIT is mutated or overexpressed, such as gastrointestinal stromal tumors (GIST).

-

FMS-like tyrosine kinase 3 (FLT3): Particularly mutant FLT3 harboring an internal tandem duplication (ITD), which is a common mutation in acute myeloid leukemia (AML) associated with a poor prognosis.[2][5]

The inhibition of these kinases broadens the anti-cancer activity of this compound beyond its effects on the CSF1R pathway.

Quantitative Data from Clinical Studies

The efficacy of this compound has been primarily demonstrated in the pivotal Phase III ENLIVEN study.[3][4]

Table 1: Efficacy Results from the ENLIVEN Phase III Study

| Endpoint | This compound (n=61) | Placebo (n=59) | p-value |

| Overall Response Rate (ORR) by RECIST v1.1 at Week 25 | 38% (95% CI: 27-50) | 0% (95% CI: 0-6) | < 0.0001[4][9] |

| Overall Response Rate (ORR) by Tumor Volume Score (TVS) at Week 25 | 56% (95% CI: 43-67) | 0% | < 0.0001[4][9] |

Table 2: Long-Term Efficacy from ENLIVEN Open-Label Extension

| Endpoint | Value (n=91) |

| Median Follow-up | 31.2 months (range: 2-66) |

| ORR by RECIST v1.1 | 60.4%[10] |

| ORR by TVS | 68.1%[10] |

| Median Duration of Response (DOR) by RECIST | Not Reached (range: 0.03-63.4 months)[10][11] |

Table 3: Pharmacodynamic Effects

| Parameter | Observation |

| Monocyte Levels | Decreased by 57-100% after 2 weeks of treatment.[7] |

| Plasma CSF-1 Levels | Increased 1.6- to 53-fold, indicating strong target inhibition.[7] |

Methodologies from Key Experiments

Detailed experimental protocols are proprietary to the conducting organizations. However, the methodologies employed in the key clinical trials can be summarized as follows:

-

Study Design (ENLIVEN Trial): A global, randomized, double-blind, placebo-controlled Phase III study.[9] Patients were randomized 1:1 to receive either this compound or a placebo.[9] The study consisted of two parts: a 24-week double-blind phase, followed by an open-label extension where patients from the placebo arm could cross over to receive this compound.[4][11]

-

Efficacy Assessment:

-

Tumor Response: The primary endpoint was Overall Response Rate (ORR) at week 25, assessed by independent review using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4][9] A secondary endpoint for tumor response was ORR as measured by tumor volume score (TVS).[4][9]

-

Functional Outcomes: Patient-reported outcomes (PROs) were used to assess changes in symptoms and functionality, including measures for pain, stiffness, and physical function (e.g., PROMIS Physical Function).[3][9]

-

-

Safety Assessment: Adverse events (AEs) were monitored and graded according to standard criteria. Liver function tests were conducted regularly due to the known risk of hepatotoxicity.[10][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TURALIO® Final Long-Term Data Showed Sustained Clinical Benefit in Patients with Tenosynovial Giant Cell Tumor from Open-Label Extension of ENLIVEN Phase 3 Trial- Daiichi Sankyo US [daiichisankyo.us]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. cancernetwork.com [cancernetwork.com]

- 12. TURALIO® (this compound) Mechanism of Action | HCP [turaliohcp.com]

Pexidartinib in Preclinical Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib (formerly PLX3397) is a potent, orally bioavailable small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] It also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][3] The critical role of the CSF-1/CSF-1R signaling axis in the proliferation, differentiation, and survival of monocytes and macrophages has positioned this compound as a promising therapeutic agent in oncology.[4][5] By targeting tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment and play a significant role in tumor progression, immune suppression, and metastasis, this compound offers a novel immunotherapeutic approach.[4][6] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action and therapeutic potential of this compound in various cancer models.

Core Mechanism of Action: Targeting the CSF-1R Signaling Pathway

This compound's primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of CSF-1R.[2] This blockade prevents the autophosphorylation and subsequent activation of downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[7] The inhibition of these pathways ultimately leads to the depletion of TAMs within the tumor microenvironment.[5]

Figure 1: this compound's inhibition of the CSF-1R signaling pathway.

Quantitative Data: In Vitro Potency and In Vivo Efficacy

The preclinical activity of this compound has been quantified across various assays and cancer models. The following tables summarize key quantitative findings.

Table 1: this compound In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Reference |

| CSF-1R | 13 - 20 | [2][3] |

| c-Kit | 10 - 27 | [2][3] |

| FLT3 | 160 | [3] |

| KDR | 350 | [2] |

| LCK | 860 | [2] |

| FLT1 | 880 | [2] |

| NTRK3 | 890 | [2] |

Table 2: this compound In Vivo Efficacy in Preclinical Cancer Models

| Cancer Model | Treatment | Key Findings | Reference |

| Osteosarcoma (Orthotopic Xenograft) | 10 mg/kg this compound, twice, 7 days apart | Significantly suppressed primary tumor growth and lung metastasis. | [5] |

| Prostate Cancer (RM-1 tumor-bearing mice) | This compound chow + local radiation (3Gy x 5 days) | Combination maintained a much slower tumor growth rate compared to radiation alone. | [4] |

| Glioblastoma (GBM) Mouse Model | This compound + ionizing radiation (IR) | Significantly longer median survival in combination group compared to IR alone. | [6] |

| Mammary Tumors (MMTV-PyMT mice) | This compound + paclitaxel | Significant reduction in tumor growth and pulmonary metastases compared to paclitaxel alone. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of this compound.

In Vitro Macrophage Polarization and Viability Assay

Objective: To assess the effect of this compound on macrophage polarization and survival.

Protocol:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in the presence of M-CSF to induce an M2-like (TAM-like) phenotype.

-

This compound Treatment: Differentiated macrophages are treated with varying concentrations of this compound or vehicle control (DMSO) for 24-72 hours.

-

Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR is performed to measure the expression of M1 (e.g., IL-1β, iNOS, CD80) and M2 (e.g., Arg1, CD206) macrophage markers.[5]

-

Viability Assay: Cell viability is assessed using a standard MTS or WST-8 assay according to the manufacturer's instructions.[2]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Cancer cells (e.g., LM8 osteosarcoma cells) are surgically implanted into the appropriate anatomical location (e.g., tibia for osteosarcoma) of immunodeficient mice.[5]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers or through bioluminescence imaging if the cells are luciferase-tagged.

-

This compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally (e.g., via chow or gavage) at specified doses and schedules.[4][5]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunological analysis. Metastatic burden in distant organs (e.g., lungs) is also assessed.[5]

Figure 2: A typical workflow for an in vivo preclinical study of this compound.

Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

-

Dosing: this compound is administered to animals (e.g., rats, dogs) as a single dose or multiple doses at various concentrations.[4]

-

Sample Collection: Blood samples are collected at multiple time points post-administration.

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2), are calculated using non-compartmental or compartmental analysis.[8][9]

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in oncology. Its potent and selective inhibition of CSF-1R leads to the depletion of tumor-promoting macrophages, thereby remodeling the tumor microenvironment to be more susceptible to anti-tumor immune responses. The in vivo studies have demonstrated significant anti-tumor activity in a range of cancer models, both as a monotherapy and in combination with other anti-cancer agents. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other CSF-1R inhibitors. The continued exploration of this class of drugs holds promise for the development of novel and effective cancer immunotherapies.

References

- 1. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medrxiv.org [medrxiv.org]

- 4. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sustained, Complete Response to this compound in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetic Analysis of this compound in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of the Multi‐kinase Inhibitor this compound: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]

Pexidartinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib, marketed under the brand name Turalio, is a first-in-class, orally bioavailable small molecule kinase inhibitor.[1] It is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as having activity against other receptor tyrosine kinases such as KIT and FMS-like tyrosine kinase 3 (FLT3).[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a pyrrolopyridine derivative.[2] Its chemical structure is characterized by a 5-chloro-1H-pyrrolo[2,3-b]pyridine core substituted at position 3 with a methyl group linked to a pyridin-2-amine, which in turn is N-substituted with a methyl group attached to a 6-(trifluoromethyl)pyridin-3-yl moiety.

IUPAC Name: 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine

SMILES: C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulations and experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅ClF₃N₅ | PubChem |

| Molecular Weight | 417.81 g/mol | [2] |

| pKa (Strongest Acidic) | 15.68 | [4] |

| pKa (Strongest Basic) | 6.76 | [4] |

| LogP | 4.77 | [3] |

| Boiling Point | 580.0 ± 50.0 °C at 760 mmHg | [3] |

| Solubility (Water) | Insoluble (<1 mg/mL) | [3][5] |

| Solubility (Ethanol) | Insoluble (<1 mg/mL) | [3][5] |

| Solubility (DMSO) | ≥84 mg/mL (201.04 mM) | [5] |

| Solubility (DMF) | ~20 mg/mL | [6][7] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key receptor tyrosine kinases (RTKs) involved in cell proliferation, differentiation, and survival. Its primary target is the Colony-Stimulating Factor 1 Receptor (CSF1R). Additionally, it shows potent inhibitory activity against the KIT proto-oncogene receptor tyrosine kinase and FMS-like tyrosine kinase 3 (FLT3).[2][3]

CSF1R Signaling Pathway Inhibition

The CSF1/CSF1R signaling axis plays a critical role in the regulation and differentiation of monocytes and macrophages.[8] In the context of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm, a small population of tumor cells overproduces the CSF1 ligand. This leads to the recruitment of a large number of non-neoplastic CSF1R-expressing cells, primarily macrophages, which form the bulk of the tumor mass.[9]

This compound functions as an ATP-competitive inhibitor of CSF1R. By binding to the ATP-binding pocket of the receptor's intracellular kinase domain, it prevents the autophosphorylation and activation of the receptor upon ligand binding.[8] This blockade of CSF1R signaling leads to the depletion of tumor-associated macrophages, thereby reducing the tumor burden and alleviating symptoms.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy this compound (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pexidartinib In Vitro Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib (formerly PLX3397) is a potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a cell-surface receptor that plays a critical role in the proliferation, differentiation, and survival of macrophages.[1][2][3][4] By blocking CSF1R signaling, this compound effectively depletes tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment and contribute to tumor growth, metastasis, and suppression of the anti-tumor immune response.[5][6][7] this compound is also a potent inhibitor of the c-Kit and FMS-like tyrosine kinase 3 (FLT3) receptor tyrosine kinases.[8][9][10] These characteristics make this compound a valuable tool for in vitro studies aimed at understanding the role of CSF1R signaling in cancer and other diseases, as well as for the preclinical evaluation of novel anti-cancer therapies.

These application notes provide detailed protocols for common in vitro cell-based assays to evaluate the activity of this compound, including cell viability/proliferation assays and macrophage polarization assays.

Mechanism of Action: CSF1R Signaling Pathway

This compound exerts its effects by binding to the juxtamembrane region of CSF1R, which stabilizes the receptor in an inactive conformation and prevents the binding of its ligand, CSF-1.[1][2] This inhibition of ligand binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell survival and proliferation.[1][2][3]

Caption: this compound inhibits the CSF1R signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cell lines.

Table 1: this compound Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| c-Kit | 10[8][9] |

| CSF1R (cFMS) | 17-20[3][5][8][9] |

| FLT3 | 160[8][9] |

| FLT3-ITD | 9[3] |

| KDR (VEGFR2) | 350[9] |

| LCK | 860[9] |

| FLT1 (VEGFR1) | 880[9] |

| NTRK3 (TRKC) | 890[9] |

Table 2: this compound In Vitro Cell-Based Activity

| Cell Line | Assay Type | Incubation Time | IC50 / CC50 / BMC50 |

| M-NFS-60 | Proliferation | - | 0.44 µM[8] |

| Bac1.2F5 | Proliferation | - | 0.22 µM[8] |

| M-07e | Proliferation | - | 0.1 µM[8] |

| Caco-2 | Cytotoxicity | 48 h | 5.43 µM[8] |

| Caco-2 | Cell Viability | 48 h | 41.53 µM[8] |

| Primary Human Hepatocytes | Cell Viability | 24 h | 43.6 µM[11] |

| HepG2 | Cell Viability | 24 h | 21.0 µM[11] |

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol describes a method to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Caption: Workflow for a cell viability assay using this compound.

Materials:

-

Cancer cell line of interest (e.g., Caco-2, HepG2)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Blue® Cell Viability Assay kit

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

-

Cell Viability Measurement:

-

After the incubation period, add 20 µL of CellTiter-Blue® reagent to each well.[11]

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Macrophage Polarization Assay

This protocol outlines a method to assess the effect of this compound on the polarization of macrophages towards the M2 (pro-tumor) phenotype.

Caption: this compound inhibits M2 macrophage polarization.

Materials:

-

Human or mouse bone marrow-derived macrophages (BMDMs) or a monocyte cell line (e.g., THP-1)

-

Complete RPMI-1640 medium

-

Recombinant human or mouse M-CSF

-

Recombinant human or mouse IL-4 and IL-13

-

This compound (stock solution in DMSO)

-

6-well plates

-

TRIzol® reagent for RNA extraction

-

qRT-PCR reagents and primers for M2 markers (e.g., CD206, Arg1, CCL22) and M1 markers (e.g., iNOS, IL-1β)

-

Flow cytometry antibodies for M2 surface markers (e.g., CD206)

Procedure:

-

Macrophage Differentiation (for BMDMs):

-

Isolate bone marrow cells from mice and culture them in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

-

-

Macrophage Polarization:

-

Seed the differentiated macrophages or monocyte cell line in 6-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Induce M2 polarization by adding 20 ng/mL of IL-4 and 20 ng/mL of IL-13 to the medium.

-

Incubate for 24-48 hours.

-

-

Analysis of Macrophage Polarization:

-

qRT-PCR:

-

Harvest the cells and extract total RNA using TRIzol® reagent.

-

Synthesize cDNA and perform qRT-PCR to quantify the gene expression of M1 and M2 markers. A reduction in M2 marker expression and a potential increase in M1 marker expression would indicate a shift from the M2 phenotype.[6]

-

-

Flow Cytometry:

-

Harvest the cells and stain them with fluorescently labeled antibodies against M2 surface markers (e.g., anti-CD206).

-

Analyze the percentage of CD206-positive cells by flow cytometry to quantify the M2 population.

-

-

Conclusion

The provided protocols offer a starting point for investigating the in vitro effects of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. The ability of this compound to inhibit CSF1R signaling and modulate macrophage polarization makes it a critical tool for cancer research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mechanistic study of this compound-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

Pexidartinib in Murine Models: Dosage and Administration Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of pexidartinib (PLX3397), a potent colony-stimulating factor 1 receptor (CSF-1R) inhibitor, in various mouse models of cancer. This document is intended to serve as a guide for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a small molecule tyrosine kinase inhibitor that selectively targets CSF-1R.[1][2][3] The binding of CSF-1 to its receptor, CSF-1R, is a critical signaling pathway for the survival, proliferation, and differentiation of monocytes and macrophages.[2][4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2 phenotype, promoting tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, this compound effectively depletes or repolarizes these TAMs, leading to anti-tumor effects.[5] Preclinical studies in various mouse models have demonstrated the potential of this compound to inhibit tumor growth and metastasis, both as a monotherapy and in combination with other anti-cancer agents.[5][6]

This compound Dosage and Administration in Mouse Models

The dosage and administration route of this compound in mouse models can vary depending on the specific tumor model, research question, and experimental design. Below is a summary of commonly used approaches.

Quantitative Data Summary

| Mouse Model | Tumor Type | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |

| Orthotopic Xenograft (C3H/HeJ mice) | Osteosarcoma (LM8-Luc cells) | Retro-orbital injection | 5 mg/kg (low-dose) or 10 mg/kg (high-dose) | Twice, on day 7 and 14 post-inoculation | Significant suppression of primary tumor growth and lung metastasis at the high dose. | [1] |

| Subcutaneous Xenograft (C57BL/6J mice) | Lung Adenocarcinoma (LLC cells) | Oral (in chow) | 50 mg/kg | Every 2 days | Combination with PD-1 antibody significantly improved anti-tumor efficacy. | [7] |

| Genetically Engineered (MMTV-PyMT) | Mammary Tumor | Not Specified | Not Specified | Not Specified | Combination with paclitaxel decreased macrophage infiltration and reduced tumor growth and pulmonary metastases. | [8] |

| Orthotopic Xenograft (Athymic nude mice) | Prostate Cancer (Canine ACE-1 cells) | Not Specified | Not Specified | Sustained administration | Attenuated spontaneous bone metastases. | [2] |

| Genetically Engineered (GFAP knock-in mutant) | Alexander Disease | Oral (in chow) | Not Specified | 2.5 months, starting at weaning | Depleted macrophages in the CNS. | [9] |

| Toxicity Study (Sprague-Dawley rats) | N/A | Not Specified | 30, 100, and 300 mg/kg/day | 7 days | Showed modest toxicities at higher doses. | [2][8] |

| Toxicity Study (Sprague-Dawley rats) | N/A | Not Specified | 20, 60, and 200 mg/kg/day | 28 days | Dose-dependent toxicities observed. | [2][8] |

Experimental Protocols

Orthotopic Osteosarcoma Model

This protocol describes the establishment of an orthotopic osteosarcoma model in mice and subsequent treatment with this compound.

Materials:

-

6- to 8-week-old female C3H/HeJ mice

-

LM8-Luc murine osteosarcoma cells

-

This compound (formulated in 20% DMSO)[5]

-

Phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane)

-

Insulin syringes (28-30 gauge)

-

Bioluminescence imaging system

Procedure:

-

Cell Preparation: Culture LM8-Luc cells in appropriate media. On the day of injection, harvest and resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.

-

Animal Anesthesia: Anesthetize the mice using isoflurane.

-

Intratibial Injection:

-

This compound Administration (Retro-orbital):

-

On day 7 and 14 post-tumor cell inoculation, administer this compound or vehicle control.

-

For the low-dose group, inject 5 mg/kg of this compound.

-

For the high-dose group, inject 10 mg/kg of this compound.[1]

-

The control group receives an equivalent volume of PBS.

-

-

Monitoring Tumor Growth and Metastasis:

-

Monitor tumor growth weekly by measuring tumor volume with calipers.

-

Use a bioluminescence imaging system to detect and quantify lung metastases. Inject mice with D-luciferin and image according to the manufacturer's protocol.[5]

-

-

Endpoint Analysis: At the end of the study, sacrifice the mice and collect primary tumors and lungs for histological and immunohistochemical analysis.

Subcutaneous Lung Adenocarcinoma Model with Oral this compound Administration

This protocol outlines the use of a subcutaneous tumor model and the administration of this compound via medicated chow.

Materials:

-

6- to 8-week-old C57BL/6J mice

-

Lewis Lung Carcinoma (LLC) cells

-

This compound

-

Standard mouse chow

-

Syringes and needles for subcutaneous injection

Procedure:

-

Cell Preparation: Culture LLC cells and prepare a single-cell suspension in PBS at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneous Injection: Inoculate 1 x 10^6 LLC cells (in 100 µL PBS) subcutaneously into the right flank of each mouse.

-

This compound Formulation in Chow:

-

Calculate the required amount of this compound to achieve a dose of 50 mg/kg, assuming an average daily food consumption for the mice.

-

Thoroughly mix the calculated amount of this compound with powdered standard mouse chow.

-

Re-pellet the chow or provide it in a powdered form.

-

-

Treatment:

-

Once tumors are established (e.g., palpable or a specific size), randomize mice into treatment and control groups.

-

Provide the this compound-containing chow to the treatment group every 2 days.[7]

-

The control group receives standard chow.

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor volume regularly with calipers.

-

Monitor animal weight and overall health.

-

At the study endpoint, collect tumors for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

-

Mandatory Visualizations

Caption: this compound inhibits CSF-1R signaling.

Caption: General experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]

- 7. Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]

- 8. Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Video: Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]

Application Notes: In Vivo Pharmacokinetic and Pharmacodynamic Analysis of Pexidartinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib (TURALIO™) is an orally bioavailable, potent, and selective tyrosine kinase inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R).[1][2][3] The binding of the CSF-1 ligand to CSF-1R is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[1][3] In certain pathologies, such as tenosynovial giant cell tumor (TGCT), overexpression of CSF-1 leads to the recruitment of a large number of CSF-1R-expressing macrophages, which constitute the bulk of the tumor mass.[1][3][4] By inhibiting the CSF-1/CSF-1R signaling pathway, this compound effectively reduces the tumor burden by depleting tumor-associated macrophages (TAMs).[5][6] Beyond CSF-1R, this compound also shows inhibitory activity against c-KIT and FMS-like tyrosine kinase 3 (FLT3).[2][6] These application notes provide a detailed overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) analysis of this compound, offering standardized protocols for preclinical evaluation.

Mechanism of Action: CSF-1R Inhibition

This compound functions by binding to the juxtamembrane region of the CSF-1R, which stabilizes the receptor in an auto-inhibited conformation.[5][6] This action prevents the binding of CSF-1 and ATP, thereby blocking the ligand-induced auto-phosphorylation of the receptor.[5][6] The subsequent inhibition of downstream signaling cascades, including the PI3K/AKT pathway, disrupts the survival and proliferation signals for macrophages and other CSF-1R-dependent cells.[3]

Caption: this compound inhibits the CSF-1/CSF-1R signaling pathway.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

This table summarizes key pharmacokinetic parameters observed in animal studies. Note that parameters can vary significantly based on species, dose, and formulation.

| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |

| Rabbit | 25 mg/kg | Oral | 211.63 ± 11.05 | 3.09 ± 0.14 | 4448.8 ± 257.9 | [7] |

| Rat | 20-200 mg/kg/day | Oral | Dose-dependent increase in exposure | N/A | N/A | [3][8] |

| Human* | 400 mg BID | Oral | 8625 (mean) | 2.5 (median) | 77465 (mean) | [5] |

| Human data is provided for context and is derived from patient studies, not preclinical in vivo models. |

Table 2: Pharmacodynamic Effects of this compound In Vivo

This table outlines the observed biological effects of this compound on key biomarkers in preclinical models.

| Animal Model | Biomarker | Effect | Analytical Method | Reference |

| Sarcoma Mouse Model | Tumor-Associated Macrophages (TAMs) | Significant Reduction | Flow Cytometry (CD45+CD11b+CD206+) | [9] |

| Sarcoma Mouse Model | CD8+ T-cells | Increased Infiltration | Flow Cytometry, IHC | [9] |

| Prostate Cancer Mouse Model | Tumor-Infiltrating Myeloid Cells | Decreased Levels | Not Specified | [1][8] |

| Advanced Solid Tumors (Human) | Plasma CSF-1 | Increased Concentration (feedback) | Not Specified | [10] |

| Advanced Solid Tumors (Human) | CD14dim/16+ Monocytes | Significant Reduction | Not Specified | [10] |

Experimental Workflow Visualization

Caption: General workflow for in vivo pharmacokinetic and pharmacodynamic studies.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy and PK/PD Study in a Mouse Xenograft Model

This protocol is a composite based on methodologies described for preclinical oncology studies.[1][8][9]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) for human cell line xenografts, or syngeneic models (e.g., C57BL/6) for murine tumors.

-

Implant tumor cells (e.g., 1x10^6 cells) subcutaneously into the flank of each mouse.

-

Monitor tumor growth with calipers. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups (n=8-10 per group).

-

-

This compound Formulation and Administration:

-

Prepare a formulation suitable for oral administration (e.g., suspension in 0.5% methylcellulose with 0.2% Tween 80).

-

Administer this compound via oral gavage once or twice daily at desired dose levels (e.g., 20-200 mg/kg).[3][8] The vehicle is administered to the control group.

-

Treat for a predetermined period (e.g., 21-28 days). Monitor animal body weight and tumor volume 2-3 times weekly.

-

-

Sample Collection:

-

For Pharmacokinetics (PK):

-

Perform sparse or serial blood sampling from a dedicated satellite group of animals.

-

Collect blood (~50-100 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours post-dose).

-

Place blood into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuge at ~2000 x g for 10 minutes at 4°C to isolate plasma. Store plasma at -80°C until analysis.

-

-

For Pharmacodynamics (PD):

-

At the end of the study, collect terminal blood samples via cardiac puncture for PK and/or cytokine analysis.

-

Euthanize animals and immediately excise tumors and other relevant tissues (e.g., spleen, liver).

-

For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin.

-

For flow cytometry, place a portion of the tumor in ice-cold PBS or RPMI for immediate processing and dissociation into a single-cell suspension.

-

-

Protocol 2: Pharmacokinetic Analysis by UPLC-MS/MS

This protocol is based on established methods for quantifying this compound in plasma.[7][11][12]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples on ice.

-

To 50-100 µL of plasma, add an internal standard (IS), such as gefitinib or ledipasvir.[7][11]

-

Add 50 µL of acetonitrile to precipitate proteins, vortex briefly.

-

Add 1 mL of methyl tert-butyl ether, vortex for 2 minutes.[11]

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100-250 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

System: UPLC coupled with a triple quadrupole mass spectrometer (MS/MS).

-

Column: Acquity BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[11]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[11] A typical starting ratio is 30:70 (water:acetonitrile).

-

Flow Rate: 0.25 mL/min.[11]

-

Column Temperature: 40°C.[11]

-

-

Mass Spectrometry Conditions:

-

Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 0.5 to 1000 ng/mL).[11]

-

Process calibration standards and quality control (QC) samples alongside the study samples.

-

Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 3: Pharmacodynamic Analysis by Immunohistochemistry (IHC)

This protocol provides a general method for assessing immune cell infiltration in tumor tissues.[9]

-

Tissue Processing:

-

After fixation in 10% formalin for 24 hours, transfer tissue to 70% ethanol.

-

Process the tissue through graded alcohols and xylene, and embed in paraffin wax.

-

Cut 4-5 µm sections and mount on positively charged slides.

-

-

Staining Procedure:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block or normal serum from the secondary antibody host species.

-

Incubate with the primary antibody overnight at 4°C. Examples:

-

Wash and apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).

-

Counterstain with hematoxylin, dehydrate, and mount.

-

-

Image Analysis:

-

Scan the slides using a digital slide scanner.

-

Quantify the number of positive cells per area or the percentage of the stained area using image analysis software (e.g., ImageJ, QuPath).

-

Compare the results between vehicle-treated and this compound-treated groups.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Eco-Friendly, Simple, Fast, and Sensitive UPLC-MS/MS Method for Determination of this compound in Plasma and Its Application to Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Macrophage Depletion in Syngeneic Tumor Models Using Pexidartinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib (PLX3397) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and differentiation of macrophages.[1][2][3] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2-like phenotype, contributing to tumor growth, angiogenesis, metastasis, and immunosuppression. By inhibiting CSF-1R, this compound effectively depletes TAMs, leading to a reprogramming of the TME and enhanced anti-tumor immune responses.[1][2][3] These application notes provide detailed protocols for the use of this compound to deplete macrophages in syngeneic tumor models, a critical tool for preclinical immunotherapy research.

Mechanism of Action: CSF-1R Signaling Pathway

This compound targets the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for macrophage survival and proliferation. This compound competitively inhibits the ATP-binding pocket of the CSF-1R kinase domain, blocking its activation and subsequent signaling. This leads to apoptosis of CSF-1R-dependent macrophages.

References

Application Notes and Protocols: Pexidartinib in Combination with Immunotherapy In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of pexidartinib, a Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, in combination with immunotherapy, specifically checkpoint inhibitors like anti-PD-1 antibodies. The following sections detail the underlying mechanism, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers looking to investigate this promising combination therapy.

Introduction

This compound (PLX3397) is a potent and selective inhibitor of the CSF-1 receptor, a key signaling pathway involved in the proliferation, differentiation, and survival of macrophages.[1] In the tumor microenvironment (TME), a high infiltration of tumor-associated macrophages (TAMs), often polarized towards an immunosuppressive M2 phenotype, is associated with poor prognosis and resistance to therapy in various cancers.[1][2] this compound effectively depletes or repolarizes these TAMs, thereby alleviating immunosuppression within the TME.[1][3]

The combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown synergistic anti-tumor effects in preclinical models.[4][5] By reducing the number of immunosuppressive TAMs, this compound can enhance the infiltration and activity of cytotoxic CD8+ T-cells, making tumors more susceptible to PD-1/PD-L1 blockade.[5][6] This combination strategy aims to remodel the TME to be more favorable for a robust anti-tumor immune response.

Data Presentation

The following tables summarize quantitative data from preclinical in vivo studies investigating the combination of this compound and immunotherapy.

Table 1: In Vivo Anti-Tumor Efficacy of this compound and Anti-PD-1 Combination Therapy

| Cancer Model | Animal Model | Treatment Groups | Key Efficacy Readout | Results | Citation |

| Colorectal Cancer (MC38) | C57BL/6 Mice | Control, Anti-PD-1, this compound, this compound + Anti-PD-1 | Tumor Volume | Significant reduction in tumor volume with combination therapy compared to monotherapies and control. | [3][5] |

| Sarcoma (LM8 Osteosarcoma) | C3H/HeJ Mice | Control, this compound (low dose), this compound (high dose) | Tumor Growth and Metastasis | High-dose this compound significantly suppressed primary tumor growth and lung metastasis. | [1][7] |

| Lung Adenocarcinoma (LLC) | C57BL/6J Mice | Control, this compound, Anti-PD-1, this compound + Anti-PD-1 | Survival Rate and Tumor Weight | Combination therapy significantly improved survival and reduced tumor weight compared to monotherapies. | [4][6][8] |

Table 2: Modulation of the Tumor Microenvironment by this compound and Immunotherapy

| Cancer Model | Animal Model | Treatment Groups | Immune Cell Population Analyzed | Key Findings | Citation |

| Colorectal Cancer (MC38) | C57BL/6 Mice | Control, Anti-PD-1, this compound, this compound + Anti-PD-1 | CD8+ T-cells, M2 Macrophages | This compound and combination therapy significantly increased CD8+ T-cell infiltration and depleted M2 macrophages. | [3][5] |

| Sarcoma (LM8 Osteosarcoma) | C3H/HeJ Mice | Control, this compound | TAMs, CD8+ T-cells, FOXP3+ Tregs | This compound depleted TAMs and FOXP3+ regulatory T-cells, and enhanced infiltration of CD8+ T-cells. | [1][7] |

| Lung Adenocarcinoma (LLC) | C57BL/6J Mice | Control, this compound, Anti-PD-1, this compound + Anti-PD-1 | TAMs, CD8+ T-cells, Tregs | This compound altered macrophage polarization. Combination therapy significantly increased the CD8+/Treg ratio. | [4][6][8] |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action and Immunomodulation

References

- 1. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF1/CSF1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pexidartinib: Application Notes and Protocols for Long-Term Experimental Design

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of long-term studies involving pexidartinib. The protocols outlined below are based on preclinical and clinical data, offering a framework for investigating the long-term efficacy, safety, and mechanism of action of this potent CSF1R inhibitor.

Introduction to this compound

This compound is an oral small-molecule tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] By inhibiting CSF1R signaling, this compound modulates the proliferation and activity of macrophages and other CSF1R-expressing cells, which play a crucial role in the pathophysiology of various diseases, including tenosynovial giant cell tumor (TGCT).[1][3] this compound is also known to inhibit other kinases such as c-KIT and FLT3.[4] Long-term studies are critical to understanding the sustained efficacy and potential for adverse effects, particularly hepatotoxicity, which is a known risk associated with this compound treatment.[2]

Long-Term In Vivo Efficacy Studies

Objective

To evaluate the long-term anti-tumor efficacy and disease control of this compound in relevant animal models.

Animal Models

The choice of animal model is critical for the successful evaluation of long-term efficacy. For TGCT, patient-derived xenograft (PDX) models are highly relevant as they can recapitulate the histological and molecular characteristics of the human tumor.[3] Cell line-derived xenograft (CDX) models using TGCT or other relevant cancer cell lines are also valuable.

Experimental Protocol: Long-Term Efficacy in a PDX Mouse Model

-

Animal Husbandry:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.

-

House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

-

Provide ad libitum access to food and water.

-

Allow a one-week acclimatization period before the start of the experiment.

-

-

Tumor Implantation:

-

Surgically implant patient-derived TGCT tissue fragments (approximately 20-30 mm³) subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

-

Dosing and Administration:

-

Treatment Group: Administer this compound orally once or twice daily. The dose should be based on previous dose-ranging studies, with a common starting point being in the range of 20-60 mg/kg/day.[5]

-

Control Group: Administer the vehicle used to formulate this compound (e.g., 0.5% methylcellulose) following the same schedule as the treatment group.

-

The duration of the study should be long enough to assess sustained tumor response and potential for relapse, typically ranging from several months to a year, depending on the study objectives and tumor growth kinetics.

-

-

Efficacy Endpoints and Monitoring:

-

Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of each animal twice weekly as an indicator of general health and toxicity.

-

Clinical Observations: Observe the animals daily for any signs of distress, changes in behavior, or other adverse effects.

-

Imaging: For orthotopic models or to assess metastasis, utilize imaging modalities such as magnetic resonance imaging (MRI) or bioluminescence imaging (if using engineered cell lines) at regular intervals.

-

Survival: Monitor overall survival and progression-free survival.

-

-

Data Analysis:

-

Compare tumor growth curves between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

-

Analyze survival data using Kaplan-Meier curves and log-rank tests.

-

Data Presentation: Long-Term Efficacy

Table 1: Summary of Long-Term this compound Efficacy in Clinical Studies (ENLIVEN Trial)

| Efficacy Endpoint | This compound (n=61) | Placebo (n=59) |

| Overall Response Rate (ORR) by RECIST v1.1 at Week 25 | 39% | 0% |

| Complete Response (CR) | 15% | 0% |

| Partial Response (PR) | 24% | 0% |

| ORR by Tumor Volume Score (TVS) at Week 25 | 56% | 0% |

| Median Duration of Response (DOR) by RECIST | Not Reached | N/A |

| Median Time to Response by RECIST | 5.1 months | N/A |

Data from the ENLIVEN Phase 3 clinical trial.[6][7]

Long-Term Preclinical Toxicology Studies

Objective

To assess the long-term safety profile of this compound, with a particular focus on hepatotoxicity and other potential target organ toxicities.

Animal Models

Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species are typically used for long-term toxicology studies to comply with regulatory guidelines.[8]

Experimental Protocol: 6-Month Repeated-Dose Oral Toxicity Study in Rats

-

Animal Husbandry:

-

Use an equal number of male and female Sprague-Dawley rats.

-

House animals individually in a controlled environment.

-

Provide standard chow and water ad libitum.

-

-

Dosing and Administration:

-

Administer this compound orally via gavage once daily for 6 months.

-

Include at least three dose levels (low, mid, and high) and a vehicle control group. Dose selection should be based on shorter-term toxicity studies to establish a no-observed-adverse-effect level (NOAEL) and a maximum tolerated dose (MTD).[9]

-

Include a recovery group for the high-dose and control groups, where animals are monitored for a period (e.g., 4 weeks) after the cessation of treatment to assess the reversibility of any observed toxicities.

-

-

Safety Monitoring:

-

Clinical Observations: Conduct detailed clinical observations daily.

-

Body Weight and Food Consumption: Record twice weekly.

-

Ophthalmology: Perform ophthalmic examinations prior to the start of the study and at termination.

-

Hematology and Clinical Chemistry: Collect blood samples at baseline, 3 months, and at termination for a comprehensive analysis of hematological and clinical chemistry parameters, with a focus on liver function tests (ALT, AST, ALP, bilirubin).

-

Urinalysis: Conduct urinalysis at the same time points as blood collection.

-

Electrocardiography (ECG): Perform ECG recordings at baseline and at termination.

-

-

Pathology:

-

At the end of the study, perform a full necropsy on all animals.

-

Record organ weights.

-

Collect a comprehensive set of tissues for histopathological examination, with a particular focus on the liver, kidneys, bone marrow, and reproductive organs.

-

Data Presentation: Preclinical Toxicology

Table 2: Summary of Key Findings from Preclinical Long-Term Toxicology Studies of this compound

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |

| Sprague-Dawley Rat | 7 days | 30, 100, 300 | Leukopenia, anemia, increased liver enzymes, hepatomegaly, bone marrow hematopoietic atrophy.[5] |

| Sprague-Dawley Rat | 28 days | 20, 60, 200 | Dose-dependent hepatocellular hypertrophy, increased liver enzymes, and chronic progressive nephropathy.[5] |

| Beagle Dog | 28 days | 100, 300 (twice daily) | Emesis, body weight loss, anorexia, and pathologic changes in testes, bone marrow, kidneys, and spleen.[5] |

Mechanism of Action Studies in a Long-Term Context

Objective

To confirm sustained target engagement and downstream pathway modulation by this compound over a long treatment period.

Experimental Protocol: Western Blot for CSF1R Phosphorylation

-

Tissue Collection:

-

At the end of the long-term in vivo efficacy study, euthanize animals and collect tumor tissue.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

-

Protein Extraction:

-

Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723).[10]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against total CSF1R to normalize for protein loading.[11]

-